

Theoretical and Computational Approaches to Understanding 2-Methoxyheptane: A Technical Guide

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Compound of Interest

Compound Name: 2-Methoxyheptane

Cat. No.: B14605856

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Abstract

2-Methoxyheptane is a saturated ether with potential applications in various chemical and pharmaceutical contexts. A thorough understanding of its molecular properties and behavior is crucial for its effective utilization. While extensive experimental studies on **2-methoxyheptane** are not widely available in public literature, theoretical and computational chemistry offer powerful tools to predict its physicochemical properties, conformational landscape, and spectroscopic signatures. This guide provides a comprehensive overview of the known properties of **2-methoxyheptane** and outlines a detailed, best-practice protocol for its in-depth computational analysis. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this and similar molecules.

Introduction

Ethers are a fundamental class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. Their utility spans from common solvents to key functional groups in complex molecules, including active pharmaceutical ingredients. **2-Methoxyheptane** (C₈H₁₈O), a simple aliphatic ether, serves as a model system for understanding the interplay of conformational flexibility and electronic properties in this class of

molecules. Computational chemistry provides a robust framework for investigating such molecular characteristics at a level of detail that is often challenging to achieve through experimental methods alone.

This technical guide summarizes the currently available computed physicochemical data for **2-methoxyheptane** and presents a standardized workflow for its theoretical investigation. The methodologies described herein are broadly applicable to the study of other small to medium-sized organic molecules.

Physicochemical Properties of 2-Methoxyheptane

A summary of the key physicochemical properties of **2-methoxyheptane**, as compiled from established chemical databases, is presented below. These values are computationally derived and provide a solid foundation for further theoretical studies.^{[1][2]}

Table 1: Computed Physicochemical Properties of **2-Methoxyheptane**

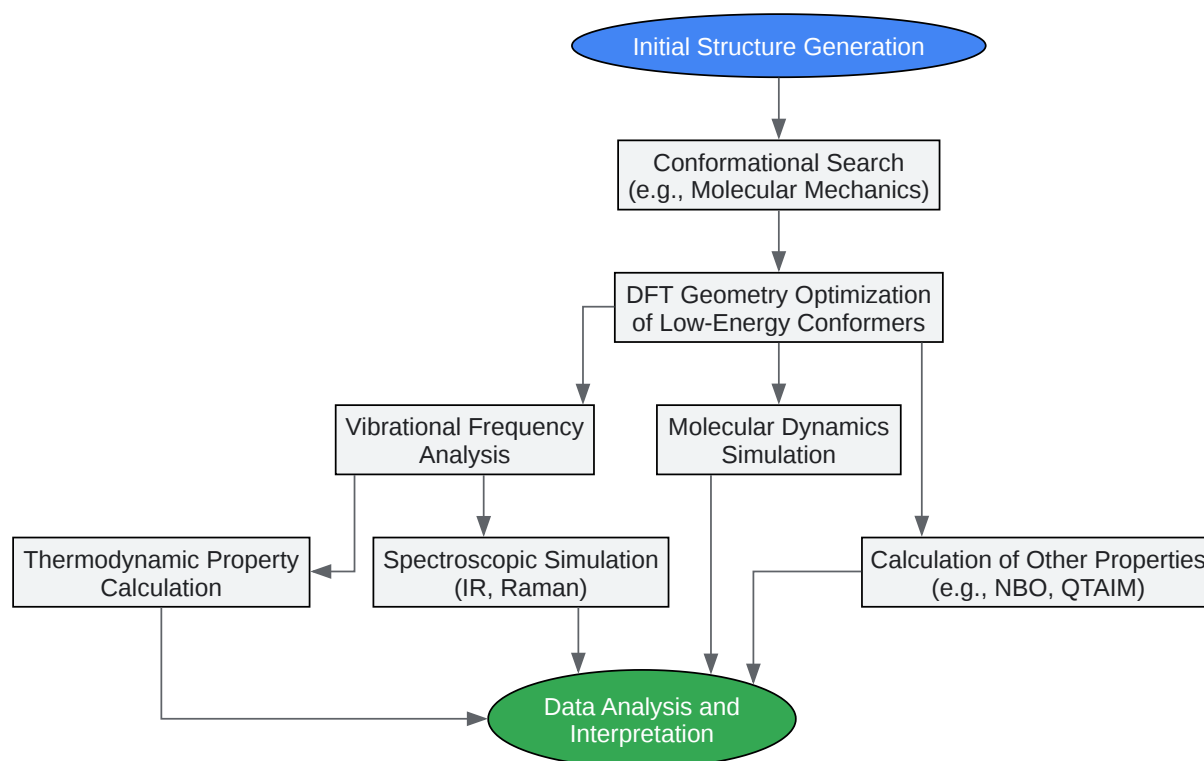
Property	Value	Source
Molecular Formula	C8H18O	PubChem[1], NIST[2]
Molecular Weight	130.23 g/mol	PubChem[1]
IUPAC Name	2-methoxyheptane	PubChem[1]
Canonical SMILES	CCCCC(C)OC	PubChem[1]
InChI	InChI=1S/C8H18O/c1-4-5-6-7-8(2)9-3/h8H,4-7H2,1-3H3	PubChem[1]
InChIKey	XKHTUKHDGNJTLD-UHFFFAOYSA-N	PubChem[1]
XLogP3	2.8	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	5	PubChem[1]
Topological Polar Surface Area	9.2 Å ²	PubChem[1]
CAS Registry Number	57858-34-1	NIST[2]

Theoretical and Computational Methodology

The following sections outline a comprehensive computational protocol for the detailed investigation of **2-methoxyheptane**. This workflow is designed to provide a deep understanding of its structural, energetic, and vibrational properties.

Computational Workflow

A general workflow for the theoretical and computational study of **2-methoxyheptane** is depicted below. This process begins with an initial conformational search and proceeds through geometry optimization, frequency analysis, and the calculation of various molecular properties.



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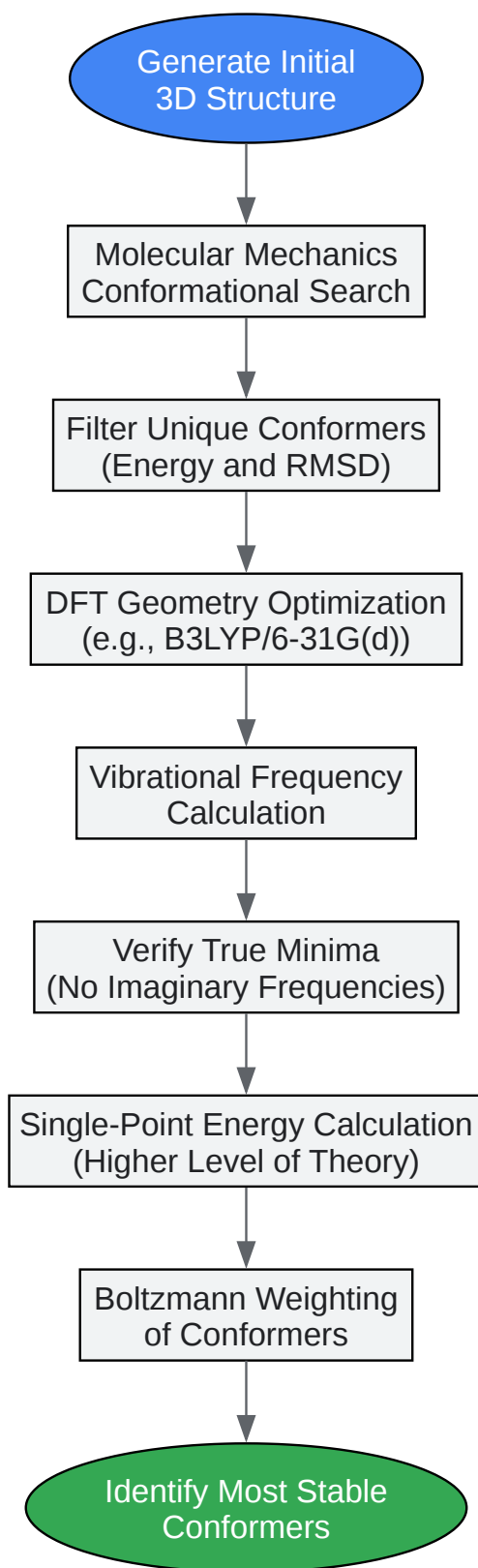
A general workflow for the computational study of **2-methoxyheptane**.

Experimental Protocols: A Computational Approach

Due to the presence of several rotatable bonds, **2-methoxyheptane** can exist in multiple conformations. A thorough exploration of the conformational space is the first critical step in its theoretical investigation.

- Protocol:

- Initial Search: A molecular mechanics-based conformational search (e.g., using the MMFF94 force field) should be performed to identify a set of low-energy conformers.
- Geometry Optimization: The geometries of the identified unique conformers are then to be optimized using Density Functional Theory (DFT). A common and reliable level of theory for such molecules is the B3LYP functional with a 6-31G(d) or larger basis set.
- Energy Refinement: Single-point energy calculations at a higher level of theory (e.g., B3LYP/6-311+G(d,p) or a composite method like G3(MP2)//B3LYP) can be performed on the optimized geometries to obtain more accurate relative energies of the conformers.



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References

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